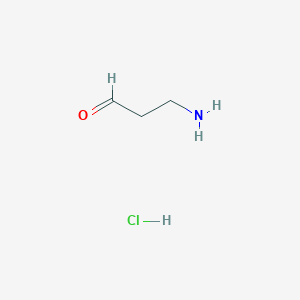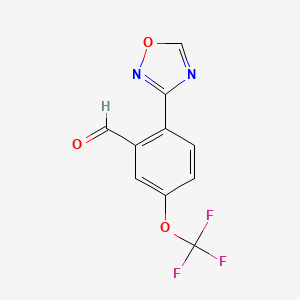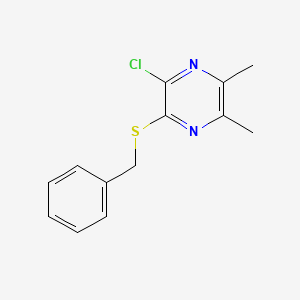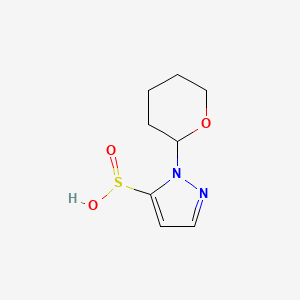
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfinic acid is a chemical compound that features a pyrazole ring substituted with a tetrahydropyran group and a sulfinic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfinic acid typically involves the reaction of pyrazole derivatives with tetrahydropyran and sulfinic acid precursors. Common synthetic routes may include:
Cyclization Reactions: Utilizing cyclization reactions to form the pyrazole ring.
Substitution Reactions: Introducing the tetrahydropyran group through nucleophilic substitution.
Sulfinic Acid Introduction: Adding the sulfinic acid group via sulfonation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Sulfonic Acids: Formed through oxidation.
Sulfides: Formed through reduction.
Substituted Pyrazoles: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfinic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfinic acid involves its interaction with specific molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. The tetrahydropyran group may influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester .
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester .
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole-5-boronic acid pinacol ester .
Uniqueness
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that may contain boronic acid or other functional groups.
Propiedades
Fórmula molecular |
C8H12N2O3S |
|---|---|
Peso molecular |
216.26 g/mol |
Nombre IUPAC |
2-(oxan-2-yl)pyrazole-3-sulfinic acid |
InChI |
InChI=1S/C8H12N2O3S/c11-14(12)8-4-5-9-10(8)7-3-1-2-6-13-7/h4-5,7H,1-3,6H2,(H,11,12) |
Clave InChI |
MOLGTLLTJKGAMA-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)N2C(=CC=N2)S(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


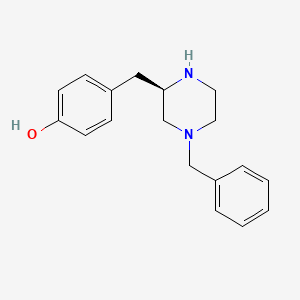
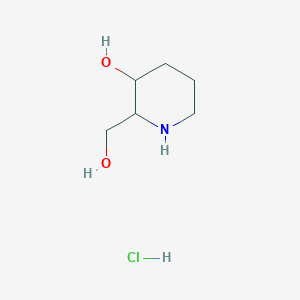
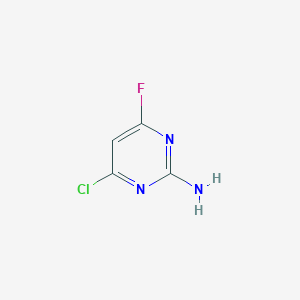

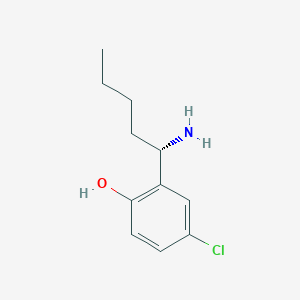

![4-Methyl-3-({3-[2-(Methylamino)pyrimidin-4-Yl]pyridin-2-Yl}oxy)-N-[2-Morpholin-4-Yl-5-(Trifluoromethyl)phenyl]benzamide](/img/structure/B12977467.png)

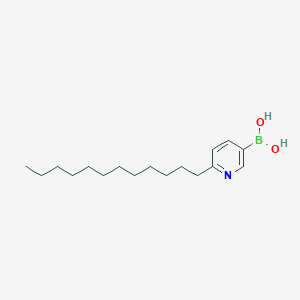
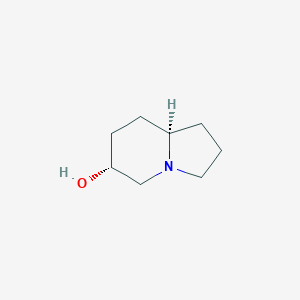
![(6aR,9S)-4-tert-Butyl 9-methyl 7-methyl-6a,7,8,9-tetrahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxylate](/img/structure/B12977489.png)
